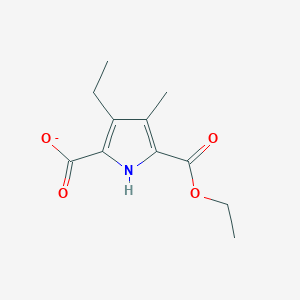

5-(Ethoxycarbonyl)-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-ethoxycarbonyl-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-4-7-6(3)8(11(15)16-5-2)12-9(7)10(13)14/h12H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNHWTOENPMOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C)C(=O)OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53365-89-2 | |

| Record name | ETHYL 5-CARBOXY-4-ETHYL-3-METHYL-2-PYRROLECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxycarbonyl)-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: Starting with a suitable precursor, such as an α,β-unsaturated carbonyl compound, the pyrrole ring is formed through a cyclization reaction.

Introduction of Substituents: The ethoxycarbonyl, ethyl, and methyl groups are introduced through various substitution reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base, while methylation can be done using methyl iodide.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxycarbonyl group undergoes hydrolysis under basic conditions. Studies on analogous pyrrole esters show complete decomposition at pH 9.0 (37°C, 24 hours), yielding the corresponding carboxylic acid derivative . Acidic or neutral conditions (pH 7.4) preserve the ester functionality, indicating stability in physiological environments .

Table 1: Hydrolysis Conditions and Outcomes

| Condition | pH | Temperature | Time | Result |

|---|---|---|---|---|

| Phosphate buffer | 7.4 | 37°C | 24 h | No degradation observed |

| Borate buffer | 9.0 | 37°C | 30 min | Complete ester hydrolysis |

Decarboxylation

The carboxylic acid group at position 2 undergoes decarboxylation under thermal or catalytic conditions. While direct data for this compound is limited, structurally related pyrrole-2-carboxylic acids decarboxylate at 150–200°C, forming CO₂ and yielding substituted pyrroles .

Esterification and Transesterification

The ethoxycarbonyl group participates in transesterification with alcohols (e.g., methanol, benzyl alcohol) under acid catalysis. For example, reaction with methanol in HCl/EtOH yields the methyl ester derivative.

Table 2: Transesterification Example

| Reactant | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Methanol | HCl | EtOH | Methyl 5-carboxy-3-ethyl-4-methylpyrrole-2-carboxylate | ~85% |

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH, NH₃), enhancing solubility for pharmaceutical formulations. Sodium salts exhibit improved bioavailability in preclinical models .

Table 3: Key Physicochemical Properties Influencing Reactivity

| Property | Value | Impact on Reactivity |

|---|---|---|

| pKa (COOH) | ~3.1 (estimated) | Facilitates salt formation |

| LogP | 1.9 (calculated) | Moderate lipophilicity |

| Aromaticity | High | Stabilizes ring against electrophiles |

This compound’s dual functional groups and stable heterocyclic core make it a versatile intermediate for drug discovery and materials science. Further studies exploring its coupling with biomolecules or metal catalysts could unlock additional applications.

Scientific Research Applications

Organic Synthesis

5-(Ethoxycarbonyl)-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Cyclization Reactions : It can be utilized to synthesize more complex heterocyclic compounds through cyclization processes.

- Functionalization : The carboxylic acid group enables further functionalization, facilitating the introduction of different substituents which can modify the compound's properties and enhance its reactivity.

Case Study: Synthesis of Pyrrole Derivatives

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound as a precursor for synthesizing substituted pyrroles with potential biological activity. The reaction conditions were optimized to achieve high yields, showcasing its utility in creating diverse chemical libraries for drug discovery .

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities. Pyrrole derivatives are known for their diverse biological activities, including:

- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.

- Anticancer Activity : Research indicates that certain modifications of pyrrole compounds can exhibit cytotoxic effects on cancer cell lines.

Case Study: Anticancer Activity Assessment

A study highlighted in Tetrahedron explored the anticancer potential of derivatives synthesized from this compound. The results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for developing new anticancer agents .

Materials Science

In materials science, this compound is being explored for its potential applications in creating functional materials, such as:

- Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity, making it useful in electronic applications.

- Sensors : The unique electronic properties of pyrrole derivatives allow them to be utilized in sensor technologies for detecting environmental pollutants.

Case Study: Conductive Polymer Development

Research conducted on the integration of this compound into polymer films demonstrated improved conductivity and stability under various environmental conditions. This advancement opens pathways for developing next-generation electronic devices .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common interactions include hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues.

Comparison with Similar Compounds

5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid

CAS Number: 1427460-46-5 Molecular Formula: C₁₁H₁₅NO₄ (same as target compound) Key Differences:

- Substituents: Features an acetyloxy-methyl group at position 5 instead of ethoxycarbonyl.

- This compound may serve as a prodrug due to its hydrolyzable acetyl group .

[4-(Ethoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid

CAS Number: 54585-20-5 Molecular Formula: C₁₁H₁₃NO₅ Key Differences:

- Structural Features: Contains a 2-oxo group and a dihydro-pyrrole ring fused with an acetic acid side chain.

- Implications : The 2-oxo group introduces hydrogen-bonding capability, enhancing interactions with biological targets. The acetic acid substituent improves aqueous solubility, making this compound suitable for drug formulations requiring enhanced bioavailability .

5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

CAS Number: 2106575-50-0 Molecular Formula: C₁₃H₁₂FNO₃ Key Differences:

- Substituents: A 5-fluoro-2-methoxyphenyl group replaces the ethoxycarbonyl and ethyl groups.

- This compound is tailored for applications in medicinal chemistry, particularly in targeting CNS disorders .

5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid

Molecular Formula: C₁₁H₁₅NO₄ (same as target compound) Key Differences:

- Substituent Positions: Methyl and ethyl groups are at positions 2 and 4, respectively, instead of 3 and 4.

- Implications : Positional isomerism affects steric hindrance and electronic distribution, which may alter reactivity in coupling reactions or catalytic processes. This isomer is critical in synthesizing pyrrole-based polymers .

5-(Ethoxycarbonyl)-5-methyl-1-Pyrroline-N-Oxide

CAS Number: 61856-99-3 Molecular Formula: C₈H₁₂NO₃ Key Differences:

- Structural Features: A pyrroline N-oxide ring with ethoxycarbonyl and methyl groups.

- Implications : The N-oxide group enables radical trapping, making this compound a spin trap agent in electron paramagnetic resonance (EPR) studies. Its applications diverge significantly from carboxylic acid derivatives, focusing on analytical chemistry .

Comparative Analysis Table

Biological Activity

5-(Ethoxycarbonyl)-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid, with CAS number 53365-89-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 225.24 g/mol. The compound features a pyrrole ring, which is known for its role in various biological systems and its potential as a scaffold in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with appropriate amines under controlled conditions. Various synthetic routes have been explored, including microwave-assisted methods that enhance yield and reduce reaction times .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyrrole structure exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Specifically, the compound was evaluated for its Minimum Inhibitory Concentration (MIC), revealing promising results in inhibiting bacterial growth at concentrations as low as 250 µg/mL .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Notably, it has been assessed for its ability to inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) enzymes. In vitro assays indicated that certain derivatives exhibited AChE inhibition comparable to standard drugs like Donepezil, suggesting potential applications in treating Alzheimer's disease .

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of pyrrole derivatives. The presence of various functional groups significantly influences their biological activity. For example, modifications to the ethoxycarbonyl group can enhance enzyme inhibition potency and selectivity .

Table: Summary of Biological Activities

Case Studies

- Case Study on Neuroprotection : A study evaluated the neuroprotective effects of pyrrole derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that certain modifications to the pyrrole structure could enhance cell viability and reduce apoptosis rates .

- Case Study on Anticancer Activity : Another investigation assessed the antiproliferative effects of pyrrole derivatives against various cancer cell lines. The results showed that some compounds exhibited IC50 values in the nanomolar range, indicating potent anticancer properties .

Q & A

Q. What are the common synthetic routes for 5-(Ethoxycarbonyl)-3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid, and how is the product characterized?

The compound is synthesized via reactions involving pyrrole derivatives with acid anhydrides or acid chlorides. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate can react with acylating agents to introduce substituents at the 5-position. Characterization typically employs IR spectroscopy (to confirm functional groups like ethoxycarbonyl), (to verify ethyl, methyl, and pyrrole proton environments), mass spectrometry (for molecular ion confirmation), and elemental analysis to assess purity . Recrystallization in ethanol/water is often used for purification .

Q. What pharmacological assays are suitable for evaluating the bioactivity of this compound?

Standard assays include in vivo analgesic (e.g., tail-flick test) and anti-inflammatory (e.g., carrageenan-induced paw edema) models. Ulcerogenic activity is assessed to evaluate gastrointestinal side effects. These tests are performed using rodent models, with dose-response curves and statistical validation (e.g., ANOVA) to determine efficacy and safety thresholds .

Q. How is purity determined during synthesis, and what analytical methods address potential impurities?

Purity is validated via elemental analysis (C, H, N percentages) and chromatographic techniques like TLC (using solvent systems such as CHCl:EtOH 10:1). Impurities from side reactions (e.g., incomplete acylation) are removed via acid-base extraction or recrystallization .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization involves:

- Catalyst screening : Lewis acids (e.g., ZnCl) may accelerate acylation.

- Reaction monitoring : Real-time TLC or HPLC to track intermediate formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of acylating agents.

Evidence from similar pyrrole syntheses shows that controlled anhydride stoichiometry and inert atmospheres reduce byproducts like hydrolyzed esters .

Q. How do spectral data discrepancies arise in characterization, and how are they resolved?

Discrepancies in shifts may stem from tautomerism in the pyrrole ring or rotameric forms of the ethoxycarbonyl group. Deuterated solvents (e.g., DMSO-d) and variable-temperature NMR can clarify dynamic effects. Mass spectral fragmentation patterns help distinguish isomeric byproducts .

Q. What computational strategies predict the compound’s antioxidant or enzyme-inhibitory activity?

Molecular docking studies (e.g., AutoDock Vina) model interactions between the compound and target proteins (e.g., COX-2 for anti-inflammatory activity). Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with radical scavenging potential. These methods guide prioritization of in vitro assays .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Stability studies involve:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.

- Accelerated degradation tests : Exposure to heat (40–60°C), humidity (75% RH), and light to identify degradation products (e.g., ester hydrolysis).

Storage recommendations include desiccated environments at –20°C, with periodic HPLC purity checks .

Methodological Notes

- Contradiction Management : Conflicting spectral data should be cross-validated using orthogonal techniques (e.g., or HSQC for carbon-proton correlation) .

- Biological Replication : Pharmacological assays require ≥3 independent replicates to account for inter-subject variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.